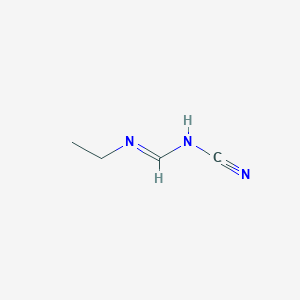
N-Cyano-N'-ethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-N’-ethylmethanimidamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a cyano group (–CN) attached to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-ethylmethanimidamide typically involves the reaction of ethylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{NH}_2 + \text{ClCN} \rightarrow \text{C}_2\text{H}_5\text{NHCN} + \text{HCl} ]
In this reaction, ethylamine reacts with cyanogen chloride to form N-Cyano-N’-ethylmethanimidamide and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N-Cyano-N’-ethylmethanimidamide can be achieved through continuous flow processes. This involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow processes also minimizes the risk of exposure to hazardous reagents such as cyanogen chloride.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-N’-ethylmethanimidamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form ethylamine and cyanamide.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethylamine and cyanamide.
Reduction: Primary amines.
Aplicaciones Científicas De Investigación
N-Cyano-N’-ethylmethanimidamide has several applications in scientific research:
Synthetic Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Agriculture: It is used in the synthesis of agrochemicals, including herbicides and pesticides.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Cyano-N’-ethylmethanimidamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, and nucleic acids, potentially altering their function. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyano-N’-methylmethanimidamide
- N-Cyano-N’-phenylmethanimidamide
- N-Cyano-N’-isopropylmethanimidamide
Uniqueness
N-Cyano-N’-ethylmethanimidamide is unique due to its specific ethyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, the ethyl group can provide different steric and electronic effects, potentially leading to unique chemical and biological properties.
Propiedades
Número CAS |
103298-40-4 |
|---|---|
Fórmula molecular |
C4H7N3 |
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
N-cyano-N'-ethylmethanimidamide |
InChI |
InChI=1S/C4H7N3/c1-2-6-4-7-3-5/h4H,2H2,1H3,(H,6,7) |
Clave InChI |
LDXOCHMLWSGWBT-UHFFFAOYSA-N |
SMILES canónico |
CCN=CNC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
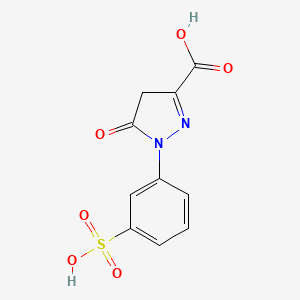
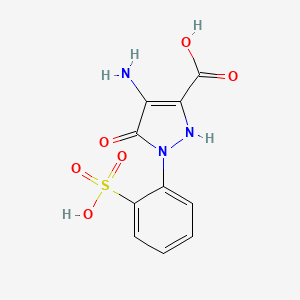

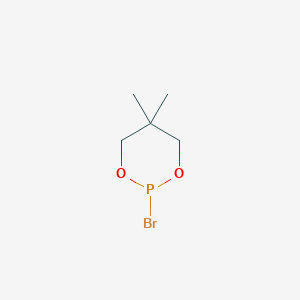

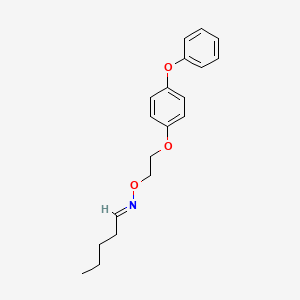
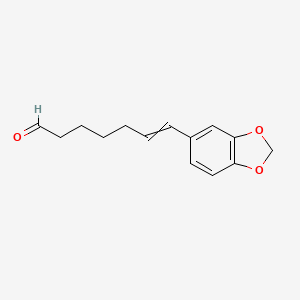
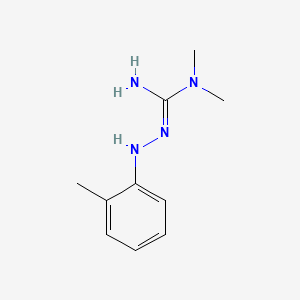
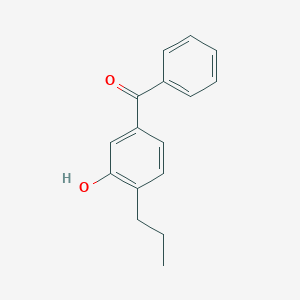
![4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14344187.png)
